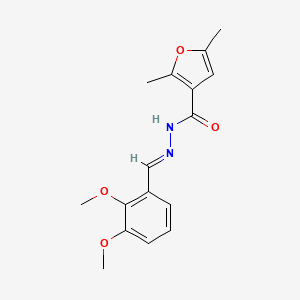
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide and similar compounds are synthesized through condensation reactions. These involve combining specific aldehydes with hydrazides in various ratios, often in the presence of a solvent like methanol. The process is characterized by its efficiency and the specificity of the resulting compounds (Mkadmh et al., 2020).
Molecular Structure Analysis
These compounds exhibit complex molecular structures that have been analyzed using techniques such as FTIR, NMR (1H, 13C), and MS. X-ray diffraction is commonly used for detailed structural characterization. The molecular geometry, including the presence of intermolecular hydrogen bonds, is often elucidated using computational methods like DFT/B3LYP (Mkadmh et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, primarily based on their functional groups like the hydrazide moiety. The reactivity can be influenced by substitutions on the benzene ring, which affect the electronic and steric properties of the molecule. However, specific reactions for N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide are not detailed in the available literature.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined through experimental methods. These properties are influenced by the molecular structure, especially the presence of functional groups and the overall molecular geometry. The crystalline structure is often elucidated using X-ray crystallography, providing insight into the compound's stability and intermolecular interactions (Mkadmh et al., 2020).
Applications De Recherche Scientifique
Supramolecular Structures and Bioactivity
N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide derivatives have been synthesized and characterized, revealing significant bioactivity. For instance, studies on diorganotin(IV) Schiff bases incorporating similar hydrazone compounds have demonstrated notable antileishmanial, antiurease, antibacterial, and antifungal activities. These compounds exhibit fascinating supramolecular structures influenced by interactions such as H center dot center dot center dot N, H center dot center dot center dot pi, and pi center dot center dot center dot pi, contributing to their bioactivity (Shujah et al., 2013).
Antibacterial and Enzyme Inhibition
Hydrazone derivatives related to N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. The presence of the azomethine group in these molecules contributes to their biological activities, showcasing their potential in antibacterial and enzyme inhibition applications (Aziz‐ur‐Rehman et al., 2014).
DNA Interaction and Antioxidant Properties
Similar Schiff base compounds have been synthesized and characterized, exhibiting remarkable biological activities including antibacterial, antifungal, antioxidant, and cytotoxic properties. Their interaction with Salmon sperm DNA through an intercalation mode indicates potential applications in genetic studies and drug design. These compounds also show significant effectiveness against alkaline phosphatase enzyme and comparable antioxidant activity to ascorbic acid (Sirajuddin et al., 2013).
Fluorescence Enhancement and Chemical Sensing
Hydrazone-based compounds similar to N'-(2,3-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide have been utilized in the development of fluorescent chemosensors. For example, a study demonstrated the selective and sensitive detection of Al(III) ions via fluorescence enhancement, indicating applications in chemical sensing and molecular logic gates (Sharma et al., 2019).
Corrosion Inhibition
Hydrazone derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. Studies have revealed that these compounds form a stable protective layer on the steel surface, mitigating corrosion effectively. This application is significant in industrial settings where steel preservation is crucial (Lgaz et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-8-13(11(2)22-10)16(19)18-17-9-12-6-5-7-14(20-3)15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUVPHHYHXDSJ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,5-dimethyl-3-furohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
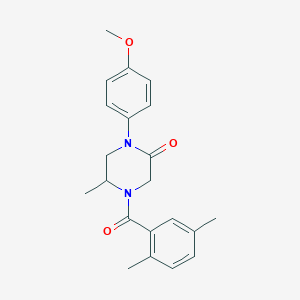
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
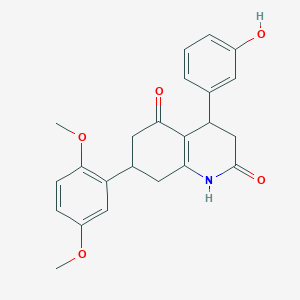
![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)


![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
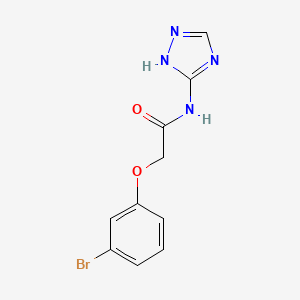
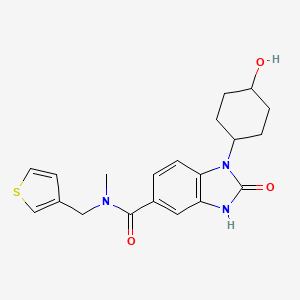
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)